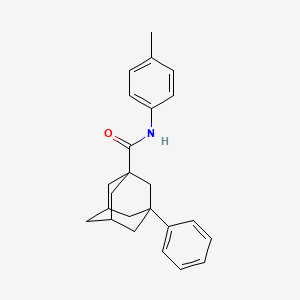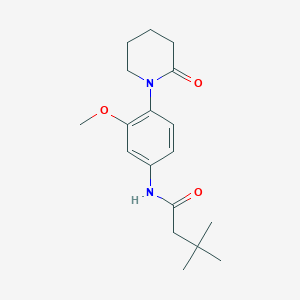
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea and related compounds are synthesized through various chemical reactions. For instance, reactions involving arene diazonium salts lead to the formation of hydrazo derivatives, while interactions with hydrazines result in pyrazolo[3,4-H][1,6]naphthyridine derivatives. Urea derivatives react to form pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek, et al., 2010).
Computational Studies
Quantum chemical calculations and computational studies on similar urea and thiourea derivatives, like 1,3-bis[(E)-furan-2-yl)methylene]urea, have been conducted. These studies involve analyses such as frontier molecular orbital energies and global parameters. These compounds demonstrate antibacterial and antifungal activities, and the computational results align well with experimental findings, suggesting the potential for such compounds in biological applications (Alabi, et al., 2020).
Chemical Properties and Reactivity
The compound and its analogs have been part of studies focusing on their chemical properties and reactivity. For instance, studies have investigated the reactivity of various thiophene and furan derivatives in ethynylation reactions, showing the relative reactivity of these heterocycles towards specific synthesis systems (Sobenina, et al., 2014).
Eigenschaften
IUPAC Name |
1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-4-2-3-5-16(13)20-18(21)19-10-8-15-6-7-17(23-15)14-9-11-22-12-14/h2-7,9,11-12H,8,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSXUYBJKFHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2824011.png)
![2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione](/img/structure/B2824012.png)
![2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2824016.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2824018.png)
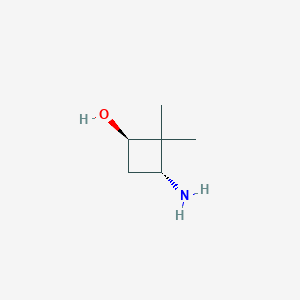
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2824022.png)
![3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2824023.png)

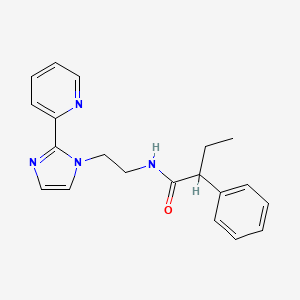
![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)
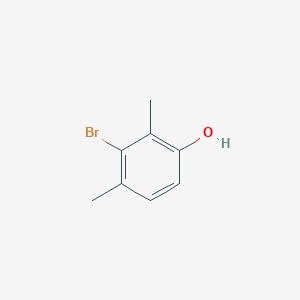
![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)
